molecular formula C14H14N4O3 B2744003 1-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole CAS No. 1798537-76-4

1-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole

Cat. No.: B2744003
CAS No.: 1798537-76-4
M. Wt: 286.291
InChI Key: QXDRHLOVUQNFFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a complex organic molecule featuring a triazole ring, a pyrrolidine ring, and a benzo[d][1,3]dioxole moiety

Scientific Research Applications

1-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole: has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole typically involves multi-step organic reactions. One common approach is the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , also known as the “click” reaction, to form the triazole ring. The pyrrolidine ring can be introduced via nucleophilic substitution reactions, while the benzo[d][1,3]dioxole moiety can be incorporated through electrophilic aromatic substitution .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis to enhance reaction efficiency and yield. This method allows for precise control over reaction conditions, such as temperature and pressure, and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism by which 1-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole exerts its effects involves binding to specific molecular targets. For instance, as a KRAS G12D inhibitor , it selectively inhibits the KRAS G12D protein, disrupting its signaling pathways and thereby inhibiting cancer cell proliferation .

Comparison with Similar Compounds

Similar compounds include other triazole-containing molecules and pyrrolidine derivatives . What sets 1-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

List of Similar Compounds

  • 1,2,3-Triazole derivatives
  • Pyrrolidine-based compounds
  • Benzo[d][1,3]dioxole-containing molecules

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c19-14(10-1-2-12-13(7-10)21-9-20-12)17-5-3-11(8-17)18-6-4-15-16-18/h1-2,4,6-7,11H,3,5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDRHLOVUQNFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.